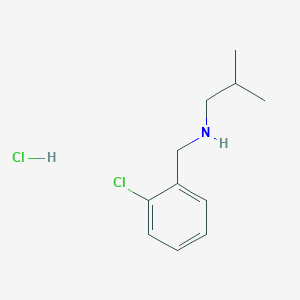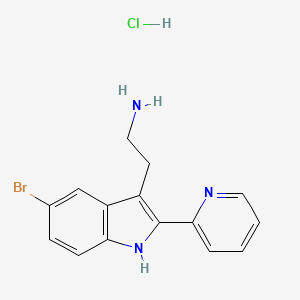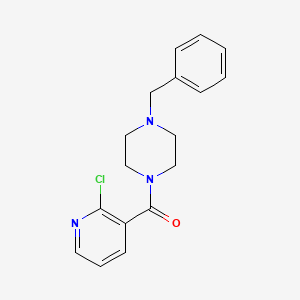
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
説明
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride, also known as Clenbuterol hydrochloride or simply Clenbuterol, is a sympathomimetic amine that is widely used in scientific research for its biochemical and physiological effects. Clenbuterol is a bronchodilator and a beta-2 agonist that is structurally and pharmacologically similar to epinephrine and salbutamol.
科学的研究の応用
Forensic and Clinical Toxicology : N-methyl-1-phenyl-2-propanamine, structurally similar to N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride, is controlled in clinical and forensic toxicology. The sensitivity of its detection can be enhanced using molecular imprinted polymer (MIP)-based sorbents during sample preparation, improving the confidence in analyses performed with GC/MS systems (Bykov et al., 2017).
Chemical Synthesis : The design and synthesis of N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives were explored, contributing to the field of organic chemistry. This involved reacting (S)-N-methyl-3-(1-naphthaleneyloxy)-3-(2-thienyl) propanamine with acylchloride, showcasing the versatility in synthesizing novel compounds (Z. Jing, 2010).
Neuroscience and Pharmacology : The synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, a compound related to this compound, was investigated. This compound is a part of a new class of diphenylpropylamine NMDA receptor antagonists, indicating its potential application in neuroscience and pharmacology (Moe et al., 1998).
Analytical Chemistry : Research on the liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of N-substituted 3,4-methylenedioxyamphetamines, contributes to the field of analytical chemistry. This includes the development of analytical methods to distinguish these compounds (Deruiter et al., 1990).
Medicinal Chemistry : The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, related to this compound, was identified as a high-affinity, orally active neurokinin-1 receptor antagonist. This indicates its potential use in medicinal chemistry, particularly in the context of emesis and depression (Harrison et al., 2001).
作用機序
Target of Action
Based on its structure, it may interact with various receptors or enzymes in the body, particularly those involved in neurotransmission or metabolic pathways .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of the chlorobenzyl group may influence the compound’s reactivity and binding affinity .
Biochemical Pathways
The compound may be involved in various biochemical pathways, particularly those associated with its targets. For instance, if the compound targets neurotransmitter receptors, it may influence neurotransmission and related pathways . The benzylic position of the compound is activated towards free radical attack, which could lead to various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Factors such as the compound’s size, polarity, and ionization state likely influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For instance, if the compound acts as an agonist or antagonist at a particular receptor, it may modulate the receptor’s activity and influence downstream cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s reactivity and stability may be affected by the pH of its environment, while its efficacy may be influenced by the presence of other competing molecules .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADQKRXLKPENJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)

![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)





![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)

